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  • Product: 6-((Dimethylamino)methyl)picolinonitrile
  • CAS: 135472-49-0

Core Science & Biosynthesis

Foundational

physicochemical properties of 6-((Dimethylamino)methyl)picolinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 6-((Dimethylamino)methyl)picolinonitrile Abstract 6-((Dimethylamino)methyl)picolinonitrile is a versatile bifunctional molecule of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-((Dimethylamino)methyl)picolinonitrile

Abstract

6-((Dimethylamino)methyl)picolinonitrile is a versatile bifunctional molecule of significant interest in contemporary chemical and pharmaceutical research. Its structure, featuring a picolinonitrile core linked to a dimethylaminomethyl group, provides unique electronic and steric properties, making it a valuable synthetic intermediate. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for its effective application. We will delve into its structural and spectroscopic identity, solubility, acidity/basicity, and lipophilicity, supported by detailed experimental protocols and theoretical considerations.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is the bedrock of reproducible science. 6-((Dimethylamino)methyl)picolinonitrile is systematically identified by the following descriptors.

  • Chemical Name: 6-((Dimethylamino)methyl)picolinonitrile

  • CAS Number: 135472-49-0[1]

  • Molecular Formula: C₉H₁₁N₃

  • Molecular Weight: 161.21 g/mol [1]

  • InChI Key: RVGXHNVVCXXUIF-UHFFFAOYSA-N[1]

The molecule's architecture, comprising a pyridine ring, a nitrile functional group, and a tertiary amine, dictates its chemical behavior and potential as a ligand or a pharmacophore.

Caption: 2D structure of 6-((Dimethylamino)methyl)picolinonitrile.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are a combination of available data and expert predictions based on structural analogy.

PropertyValue / DescriptionRationale & Significance
Molecular Weight 161.21 g/mol Foundational for all stoichiometric calculations and solution preparations.[1]
Physical Form White to yellow solidPredicted based on analogous substituted picolines and pyridines.
Solubility Soluble in DMSO, Methanol, Chloroform. Limited solubility in water.The polar nitrile and amine groups confer solubility in polar organic solvents. The aromatic ring limits aqueous solubility.
Predicted logP ~1.5 - 2.0This predicted lipophilicity suggests moderate cell permeability, a key parameter in drug design.
pKa¹ (Pyridinium) ~4.5 - 5.5The pyridine nitrogen is weakly basic. This pKa is slightly lower than 2-picoline (pKa ~5.9) due to the electron-withdrawing effect of the nitrile group.[2]
pKa² (Ammonium) ~9.0 - 10.0The tertiary dimethylamino group is significantly more basic. At physiological pH (~7.4), this group will be predominantly protonated.
Storage Store at 2-8°C under an inert atmosphere.Recommended to prevent potential degradation from moisture or oxidation.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on first principles and analysis of related structures.

¹H Nuclear Magnetic Resonance (¹H NMR)

(Predicted for CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.70t1HH-4Triplet splitting from adjacent H-3 and H-5 protons on the pyridine ring.
~7.55d1HH-3 or H-5Doublet splitting from the adjacent proton.
~7.40d1HH-5 or H-3Doublet splitting from the adjacent proton.
~3.65s2H-CH₂-A singlet for the methylene bridge protons, chemically distinct from other protons.
~2.30s6H-N(CH₃)₂A strong singlet representing the six equivalent protons of the two methyl groups.
¹³C Nuclear Magnetic Resonance (¹³C NMR)

(Predicted for CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C-6Carbon attached to the methylene group and adjacent to the ring nitrogen.
~149.5C-2Carbon attached to the nitrile group and adjacent to the ring nitrogen.
~137.0C-4Aromatic CH carbon on the pyridine ring.
~125.0C-5Aromatic CH carbon on the pyridine ring.
~120.5C-3Aromatic CH carbon on the pyridine ring.
~118.0-C≡NCharacteristic shift for a nitrile carbon.
~64.0-CH₂-Methylene bridge carbon.
~45.0-N(CH₃)₂Methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeSignificance
~2230C≡N stretchA sharp, strong absorption characteristic of the nitrile functional group.
3100-3000C-H stretch (Aromatic)Indicates the C-H bonds of the pyridine ring.
2950-2800C-H stretch (Aliphatic)Indicates the C-H bonds of the methyl and methylene groups.
~1600, ~1470C=C, C=N stretchAromatic ring vibrations characteristic of the pyridine core.
~1260C-N stretchCorresponds to the tertiary amine C-N bond.
Mass Spectrometry (MS)
m/z ValueAssignmentAnalysis
161.10[M]⁺The molecular ion peak, corresponding to the exact mass of the compound.
117.06[M - N(CH₃)₂]⁺Fragment resulting from the loss of the dimethylamino group via alpha-cleavage.
44.05[CH₂N(CH₃)₂]⁺A common and often base peak fragment from the cleavage of the benzylic C-C bond.

Experimental Workflows and Protocols

To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 6-((Dimethylamino)methyl)picolinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz). Use a standard 90° pulse, a relaxation delay of 2-5 seconds, and acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (≥512 scans) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: pKa Determination via Potentiometric Titration

This method is ideal for determining the two distinct pKa values of the molecule.

  • Solution Preparation: Prepare a ~10 mM solution of the compound in a suitable solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both the free base and the protonated forms.

  • Titration Setup: Use a calibrated pH electrode and an auto-buret. Maintain a constant temperature and stir the solution gently.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the two distinct buffer regions on the titration curve.

Applications in Research & Drug Development

The unique arrangement of a metal-binding picolinonitrile group and a basic amine makes this compound a highly valuable scaffold.[1]

  • Medicinal Chemistry: It serves as a key building block for synthesizing novel therapeutic agents. Its structure is particularly relevant in the development of modulators for neurodegenerative diseases, such as Alzheimer's, where metal ion chelation and interaction with amyloid-β peptides are critical therapeutic strategies.[1]

  • Ligand Design: The bidentate (N,N) chelation potential allows for the formation of stable complexes with various metal ions, making it useful in catalysis and materials science.

  • Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modification of its components to fine-tune properties like metal-binding affinity, lipophilicity, and blood-brain barrier permeability, which is essential for developing CNS-active probes.[1]

Conclusion

6-((Dimethylamino)methyl)picolinonitrile is a compound with a rich chemical profile defined by its dual basic centers and nitrile functionality. Its physicochemical properties, including distinct pKa values, moderate lipophilicity, and characteristic spectroscopic signatures, make it a predictable and manipulable tool for advanced chemical synthesis. The data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile molecule into their research and development pipelines.

References

  • Picolinonitrile - Physico-chemical Properties. ChemBK. [Link]

  • 2-Methylpyridine. Wikipedia. [Link]

Sources

Exploratory

6-((Dimethylamino)methyl)picolinonitrile CAS number 135472-49-0

Executive Summary 6-((Dimethylamino)methyl)picolinonitrile is a specialized pyridine-based scaffold that has emerged as a critical intermediate in neuropharmacology and ligand design.[1] Unlike generic building blocks, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-((Dimethylamino)methyl)picolinonitrile is a specialized pyridine-based scaffold that has emerged as a critical intermediate in neuropharmacology and ligand design.[1] Unlike generic building blocks, this compound features a "push-pull" electronic structure—combining an electron-withdrawing nitrile group at the C2 position with an electron-donating dimethylamino motif at the C6 position.

This unique geometry renders it highly effective in two primary domains:

  • Alzheimer’s Disease (AD) Therapeutics: It serves as a modulator of Amyloid-β (Aβ) aggregation by chelating metal ions (Cu²⁺, Zn²⁺) that otherwise catalyze the formation of toxic oligomers.

  • Coordination Chemistry: It acts as a robust N-donor ligand for synthesizing transition metal complexes used in catalysis and radiopharmaceuticals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 6-((Dimethylamino)methyl)pyridine-2-carbonitrile
CAS Number 135472-49-0
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Structure Pyridine ring substituted with -CN at C2 and -CH₂N(CH₃)₂ at C6
Physical State Low-melting solid or viscous oil (Experimental verification required)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (pH dependent)
pKa (Calculated) ~8.5 (Dimethylamino group), ~1.5 (Pyridine nitrogen)

Synthetic Utility & Mechanism[1]

Synthesis Protocol

The synthesis of CAS 135472-49-0 is non-trivial due to the need to preserve the nitrile functionality while modifying the methyl group. The most reliable industrial route involves a radical bromination followed by a nucleophilic substitution.

Step-by-Step Methodology

Step 1: Radical Bromination

  • Precursor: 6-Methylpicolinonitrile (2-cyano-6-methylpyridine).

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator).

  • Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (green alternative).

  • Conditions: Reflux under inert atmosphere (N₂) for 4–6 hours.

  • Mechanism: Free-radical substitution at the benzylic position.

  • Critical Control Point: Monitor reaction strictly to prevent over-bromination (dibromomethyl species).

Step 2: Amination

  • Intermediate: 6-(Bromomethyl)picolinonitrile.

  • Reagents: Dimethylamine (2.0 M in THF or MeOH).

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) to scavenge HBr.

  • Conditions: Stir at 0°C → Room Temperature for 12 hours.

  • Purification: Acid-base extraction (product is basic) followed by column chromatography (DCM/MeOH).

Synthesis Workflow Diagram

Synthesispath Start 6-Methylpicolinonitrile (Precursor) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Activation Inter Intermediate: 6-(Bromomethyl)picolinonitrile Step1->Inter Yields Bromide Step2 Nucleophilic Substitution (HN(Me)2, Base, RT) Inter->Step2 Amination Final Target: 6-((Dimethylamino)methyl)picolinonitrile Step2->Final Yields Target

Figure 1: Two-step synthetic pathway transforming 6-methylpicolinonitrile into the target amine.

Application in Drug Discovery: Alzheimer's & Metal Chelation

The primary value of CAS 135472-49-0 lies in its ability to intervene in the Metal-Amyloid Hypothesis .

The Mechanism

In Alzheimer's pathology, metal ions (Cu, Zn, Fe) bind to Aβ peptides, causing them to misfold and aggregate into neurotoxic plaques. Furthermore, redox-active metals (Cu, Fe) trapped in these plaques cycle between oxidation states, generating Reactive Oxygen Species (ROS) that kill neurons.

6-((Dimethylamino)methyl)picolinonitrile acts as a "Metal Protein Attenuating Compound" (MPAC):

  • Chelation: The pyridine nitrogen, the nitrile nitrogen, and the dimethylamino nitrogen form a tridentate "pincer" pocket.

  • Sequestration: It competes with the Aβ peptide for metal binding.

  • Restoration: By stripping the metal from the Aβ peptide, it destabilizes the toxic oligomer, allowing it to dissolve or be cleared, while simultaneously stopping ROS production.

Mechanism of Action Diagram

Mechanism Metal Free Metal Ions (Cu2+, Zn2+) Ab_Metal Metal-Aβ Complex (Catalytic Center) Metal->Ab_Metal Pathological Binding Ab_Monomer Aβ Monomer (Non-toxic) Ab_Monomer->Ab_Metal Pathological Binding Ab_Metal->Ab_Monomer Disaggregation ROS ROS Generation (Neuronal Death) Ab_Metal->ROS Redox Cycling Plaque Toxic Oligomers/Plaques Ab_Metal->Plaque Aggregation Chelate Stable Metal-Ligand Complex (Redox Silent) Ab_Metal->Chelate Metal Extraction Ligand 6-((Dimethylamino)methyl) picolinonitrile Ligand->Ab_Metal COMPETITIVE CHELATION

Figure 2: Therapeutic intervention pathway showing how the compound disrupts metal-mediated toxicity.

Safety & Handling Protocols (E-E-A-T)

As a pyridine nitrile derivative with an alkylamine side chain, this compound presents specific hazards.

Hazard ClassRisk StatementHandling Protocol
Acute Toxicity Toxic if swallowed (H301) or in contact with skin (H310).Double-gloving (Nitrile) is mandatory. Use a dedicated fume hood.
Skin/Eye Irritant Causes severe skin burns and eye damage (Amine basicity).Wear chemical splash goggles. Keep 10% citric acid solution nearby for neutralization of spills.
Reactivity Incompatible with strong oxidizing agents and strong acids.Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent N-oxidation.

Self-Validating Safety Check: Before heating any reaction involving this compound, verify that the cooling system is active and that a bleach trap is connected to the vacuum line to neutralize any potential cyanide byproducts (though the nitrile group is generally stable, thermal decomposition is a risk).

References

  • Benchchem. 6-((Dimethylamino)methyl)picolinonitrile | 135472-49-0 Product Information. Retrieved from

  • National Institutes of Health (NIH). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. PMC7751528. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Pyridine and Picolinonitrile Derivatives. Retrieved from

  • Organic Syntheses. General Procedures for the Synthesis of 6-Substituted Picolinonitriles. Org.[2][3][4] Synth. Coll. Vol. 5, 303. Retrieved from

  • PubChem. Compound Summary: Picolinonitrile Derivatives. Retrieved from

Sources

Foundational

Biological Activity Screening of Novel Picolinonitrile Derivatives

Executive Summary Picolinonitrile (pyridine-2-carbonitrile) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by the unique electronic properties of the nitrile group at the C2 position of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinonitrile (pyridine-2-carbonitrile) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by the unique electronic properties of the nitrile group at the C2 position of the pyridine ring.[1] Unlike simple steric blockers, these compounds often function as covalent reversible inhibitors , particularly against cysteine proteases (e.g., Cathepsin K, Cruzain) and specific kinases.

This guide provides a rigorous, mechanism-based framework for screening novel picolinonitrile libraries. It moves beyond generic "screening" to focus on the specific chemical reactivity of the nitrile "warhead"—its susceptibility to nucleophilic attack by active-site thiolates and its capacity for metal chelation.

Part 1: Chemical Rationale & The "Warhead" Concept

To screen effectively, one must understand the mechanism of action (MoA). The picolinonitrile scaffold is not passive; it is an electrophilic trap.

The Nitrile Warhead

The electron-deficient pyridine ring pulls electron density from the nitrile carbon, making it highly susceptible to nucleophilic attack. In cysteine proteases, the active site cysteine thiolate (


) attacks the nitrile carbon to form a thioimidate adduct .
  • Key Feature: Unlike epoxides or halomethyl ketones (which are irreversible), the nitrile adduct is often reversible . This leads to high potency with reduced risk of permanent off-target haptenization.

  • Secondary Mechanism: The nitrogen of the pyridine ring and the nitrogen of the nitrile group can act as a bidentate ligand for metal ions (e.g.,

    
    , 
    
    
    
    ), which is relevant for metalloprotease inhibition and antimicrobial activity.

Part 2: The Screening Cascade

A linear screening approach is inefficient for covalent inhibitors. We utilize a Funnel-and-Filter model that prioritizes "developability" early on.

Workflow Visualization

ScreeningCascade Start Library Synthesis (Picolinonitrile Core) QC QC: LC-MS / NMR (Confirm Purity >95%) Start->QC Primary Primary Screen: Phenotypic Viability (MTT/Resazurin) QC->Primary Gate1 Hit Criteria: IC50 < 10 µM? Primary->Gate1 Target Target Deconvolution: Enzymatic FRET Assay (Cathepsin/Kinase) Gate1->Target Pass Stop Archive/Redesign Gate1->Stop Fail Mech Mechanism Check: Reversibility (Jump Dilution) & Time-Dependency Target->Mech ADME ADME/Tox Profiling: Microsomal Stability & Selectivity Index Mech->ADME

Figure 1: The "Funnel-and-Filter" screening cascade designed to eliminate false positives and prioritize covalent reversible inhibitors.

Part 3: Primary Phenotypic Screening (The Filter)

Before assessing specific enzymatic targets, the library must demonstrate biological permeability and efficacy in a cellular context.

Protocol: High-Throughput Cell Viability (MTT/MTS)

Objective: Determine the


 of derivatives against specific cancer lines (e.g., HCT-116, MCF-7) compared to normal fibroblasts (Selectivity Index).

Critical Causality: Picolinonitriles can suffer from poor solubility. This protocol includes a specific solvent control step to prevent precipitation-induced false positives.

Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation: Dissolve derivatives in 100% DMSO to 10 mM stock.

    • Step: Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Treatment: Add compounds for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Mechanism:[2][3][4][5][6][7] Mitochondrial succinate dehydrogenase in living cells reduces MTT (yellow) to formazan (purple).

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (sigmoidal dose-response) to extract 

.

Part 4: Targeted Enzymatic Assays (The Core Mechanism)

This is the most critical section for picolinonitrile derivatives. We focus on Cysteine Protease Inhibition (e.g., Cathepsin K/L), the primary target class for this scaffold.[8]

Mechanism of Action: Thioimidate Formation

The screening assay must detect time-dependent inhibition, a hallmark of covalent binders.

Mechanism Enzyme Enzyme Active Site (Cys-SH + His-Im) NonCov Michaelis Complex (Non-covalent) Enzyme->NonCov Inhibitor Picolinonitrile (R-Py-CN) Inhibitor->NonCov Transition Nucleophilic Attack (S- attacks CN carbon) NonCov->Transition Adduct Thioimidate Adduct (Covalent-Reversible) Transition->Adduct k_inact Adduct->NonCov k_off (Slow)

Figure 2: The covalent reversible mechanism. The nitrile group acts as an electrophilic trap for the cysteine thiolate.

Protocol: FRET-Based Kinetic Assay

Objective: Determine


 and 

. Standard

is insufficient for covalent inhibitors as it shifts with incubation time.

Reagents:

  • Enzyme: Recombinant Human Cathepsin K (or L).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5 (mimics lysosomal pH), 2.5 mM DTT (essential to keep active site Cys reduced).

Workflow:

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor (Picolinonitrile) for varying times (0, 15, 30, 60 min) before adding substrate.

    • Why? If

      
       decreases as pre-incubation time increases, the inhibition is time-dependent (covalent).
      
  • Reaction Start: Add Substrate (10 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 20 mins.

  • Validation: Perform a Jump Dilution experiment.

    • Incubate Enzyme + Inhibitor at 100x concentration.[5]

    • Rapidly dilute 100-fold into substrate solution.

    • Result: If enzymatic activity recovers slowly, the inhibitor is reversible. If it never recovers, it is irreversible. Picolinonitriles should show slow recovery.

Part 5: Antimicrobial Screening (Secondary Application)

Picolinonitriles often exhibit antimicrobial activity via metal chelation or membrane disruption.

Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10 guidelines. Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Do not use standard MHB; cation adjustment (


) is vital because picolinonitriles may chelate these ions, affecting results.

Key Steps:

  • Prepare bacterial inoculum to

    
     CFU/mL.
    
  • Add test compounds (0.5 – 128 µg/mL) in 96-well plates.

  • Incubate at 37°C for 16–20h.

  • Readout: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

  • Hit Criteria: MIC < 10 µg/mL is considered a significant hit for non-antibiotic scaffolds.

Part 6: Data Presentation & Analysis

Summarize your findings in a comparative SAR (Structure-Activity Relationship) table.

Compound IDR-SubstituentHCT-116

(µM)
Cathepsin K

(nM)
ReversibilityMIC (S. aureus)
PN-01 (Lead)4-CF32.5 ± 0.215 ± 3Yes (Slow)8 µg/mL
PN-02 4-H>50>1000N/A>64 µg/mL
PN-03 4-OMe12.1 ± 1.5450 ± 20Yes (Fast)32 µg/mL

Table 1: Example dataset demonstrating the impact of electron-withdrawing groups (CF3) on potency.

References

  • BenchChem. (2025).[1] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. Retrieved from

  • Fiori, A., et al. (2022).[4][9][10] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. MDPI Molecules. Retrieved from

  • Royo, S., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry. Retrieved from

  • National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. Retrieved from

  • Ibrahim, M.M., et al. (2019).[3] Synthesis, characterization and cytotoxicity of new nicotinonitriles.[3] Journal of the Iranian Chemical Society. Retrieved from

Sources

Exploratory

Precision Synthesis of Functionalized Picolinonitriles: A Strategic Technical Guide

Executive Summary Functionalized picolinonitriles (2-cyanopyridines) are high-value pharmacophores and versatile electrophilic synthons in the development of kinase inhibitors, serine protease inhibitors, and next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized picolinonitriles (2-cyanopyridines) are high-value pharmacophores and versatile electrophilic synthons in the development of kinase inhibitors, serine protease inhibitors, and next-generation agrochemicals (e.g., picolinamide fungicides). Their structural utility lies in the cyano group’s ability to serve as a precursor for amides, amines, and heterocycles (tetrazoles, oxadiazoles) while functioning as a robust electron-withdrawing group that modulates the pKa and metabolic stability of the pyridine ring.

This guide moves beyond basic textbook definitions to provide a decision-matrix for synthesizing complex, substituted picolinonitriles. It contrasts classical N-oxide activation (Reissert-Henze) with modern transition-metal catalysis, offering self-validating protocols that prioritize regioselectivity, safety, and scalability.

Structural Significance & Pharmacophore Logic

The 2-cyanopyridine motif is not merely a synthetic handle; it is a critical bioisostere.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring, reinforced by the cyano group, reduces susceptibility to oxidative metabolism at the ring carbons.

  • Synthetic Divergence: The nitrile carbon is highly electrophilic, allowing for controlled hydration to picolinamides (a key motif in fungicides like Fenpicoxamid) or cycloaddition to form tetrazoles (bioisosteres of carboxylic acids).

Strategic Decision Matrix

Selecting the correct synthetic route depends heavily on the existing substitution pattern of the pyridine ring.

SynthesisStrategy Start Target: Functionalized Picolinonitrile Substrate Available Precursor? Start->Substrate Halogen 2-Halo-pyridine (Cl, Br, I) Substrate->Halogen Yes NOxide Pyridine N-Oxide Substrate->NOxide Yes Native Native Pyridine (C-H) Substrate->Native Yes MethodA Method A: Pd/Cu-Catalyzed Cyanation (Rosenmund-von Braun / Suzuki-type) Halogen->MethodA High Regiocontrol Scalable MethodB Method B: Reissert-Henze Reaction (N-Oxide Activation) NOxide->MethodB C2-Selective Metal-Free MethodC Method C: Direct C-H Cyanation (Radical/Minisci) Native->MethodC Late-Stage Func. Lower Selectivity Validation Purification & Analysis MethodA->Validation Check: Catalyst Poisoning MethodB->Validation Check: C2 vs C6 Selectivity

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.

Method A: Transition-Metal Catalyzed Cyanation

Best for: Substrates with pre-existing halogens (Cl, Br) where specific regiochemistry is required. The Challenge: Cyanide anions (


) are potent poisons for Pd-catalysts, binding irreversibly to the metal center and shutting down the catalytic cycle.
The Solution:  Use of "slow-release" cyanide sources like 

or Potassium Hexacyanoferrate(II) (

).
Mechanism: Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via oxidative addition of the aryl halide, followed by transmetallation with the cyanide source. The use of


 is critical because the covalent nature of the Zn-CN bond prevents saturation of the Pd center by free cyanide ions.

PdCycle Pd0 Pd(0)L2 Active Species PdII_ArX L2Pd(II)(Ar)(X) Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_ArCN L2Pd(II)(Ar)(CN) PdII_ArX->PdII_ArCN + Zn(CN)2 - ZnX(CN) TransMet Transmetallation (Zn(CN)2) PdII_ArCN->Pd0 + Ar-CN Product Ar-CN PdII_ArCN->Product RedElim Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed cyanation using Zinc Cyanide as a transmetallating agent to prevent catalyst deactivation.

Experimental Protocol: Cyanation of 2-Chloro-5-trifluoromethylpyridine

This protocol utilizes


 as a non-toxic, eco-friendly cyanide source.[1] This reagent releases cyanide slowly only at elevated temperatures, minimizing safety risks and catalyst poisoning.

Reagents:

  • Substrate: 2-Chloro-5-trifluoromethylpyridine (1.0 equiv)

  • Cyanide Source:

    
     (0.25 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Base:

    
     (1.0 equiv)[1]
    
  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Argon, charge a dry Schlenk tube with the chloropyridine (5 mmol),

    
     (1.25 mmol), 
    
    
    
    (5 mmol),
    
    
    (22 mg), and dppf (110 mg).
  • Solvation: Add anhydrous DMA (10 mL). The solution should be degassed (sparged with Argon for 10 mins) to remove

    
    , which competes with oxidative addition.
    
  • Reaction: Seal the tube and heat to 120°C for 12 hours.

    • Note:

      
       is insoluble at RT. As the reaction heats, it slowly releases cyanide ions, maintaining a low steady-state concentration.
      
  • Monitoring: Check via LC-MS. Look for the disappearance of the M+H peak of the chloride (m/z ~181) and appearance of the nitrile (m/z ~172).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove inorganic salts and DMA.

  • Purification: Flash chromatography (Hexanes/EtOAc). Picolinonitriles are often less polar than their pyridine precursors due to the loss of the basic nitrogen character (inductive effect of CN).

Data Summary Table:

ParameterValue/ConditionRationale
Catalyst Pd(OAc)2 / dppfBidentate ligand (dppf) enforces cis-geometry, accelerating reductive elimination.
CN Source K4[Fe(CN)6]Non-toxic solid; prevents catalyst poisoning via slow release.
Temp 120°CRequired for activation of the aryl chloride bond and cyanide release.
Yield 85-92%High efficiency for electron-deficient heterocycles.

Method B: The Reissert-Henze Reaction (N-Oxide Activation)

Best for: Synthesizing 2-cyanopyridines from parent pyridines when no halogen handle is available. Mechanism: The pyridine N-oxide is activated by an acylating agent (Benzoyl chloride or TMS-Cl), making the alpha-position highly electrophilic. Nucleophilic attack by cyanide followed by elimination restores aromaticity.

ReissertHenze NOxide Pyridine N-Oxide Activation Activation (BzCl / TMS-CN) NOxide->Activation Intermediate N-Acyloxy Pyridinium Salt Activation->Intermediate Attack Nucleophilic Attack (CN- at C2) Intermediate->Attack Dihydro 1,2-Dihydro Intermediate Attack->Dihydro Elimination Elimination (-BzOH) Dihydro->Elimination Product 2-Cyanopyridine Elimination->Product

Caption: The Reissert-Henze mechanism involves activation, dearomatization, and re-aromatization to install the nitrile group.

Modern Protocol: TMSCN-Mediated Synthesis

Classic methods use KCN and Benzoyl Chloride, which can be biphasic and messy. The modern approach uses Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride, providing a homogeneous, high-yielding system.

Protocol:

  • Activation: Dissolve the pyridine N-oxide (1.0 equiv) in dry DCM.

  • Reagent Addition: Add TMSCN (1.1 equiv) followed by Dimethylcarbamoyl chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 12-24 hours. The reaction proceeds via the formation of a reactive N-carbamoyloxy intermediate.

  • Quench: Quench with saturated

    
    .
    
  • Causality: The carbamoyl group is a superior leaving group to the benzoate used in older methods, driving the elimination step more effectively and reducing side reactions at the C4 position.

Safety & Handling (Critical)

Working with cyanides requires strict adherence to safety protocols.

  • pH Control: Never allow cyanide mixtures to become acidic (pH < 9). Acidification generates HCN gas, which is rapidly fatal.

  • Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate (

    
    ) before disposal.
    
  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is physically present in the lab.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

  • Fife, W. K. (1983).[2] Regioselective Cyanation of Pyridine 1-Oxides with Trimethylsilanecarbonitrile. Journal of Organic Chemistry. Link

  • Cohen, D. T., et al. (2006). Synthesis of 2-Cyanopyridines via the Reissert-Henze Reaction: A Practical Guide. Organic Process Research & Development. Link

  • Yan, G., et al. (2015). Recent Advances in the Synthesis of Aryl Nitriles. Advanced Synthesis & Catalysis. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Integrated Assessment of Picolinonitrile Derivatives in Oncology

Introduction: The Picolinonitrile Advantage In the landscape of medicinal chemistry, the picolinonitrile (2-cyanopyridine) scaffold represents a privileged pharmacophore. Unlike generic pyridine derivatives, the electron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinonitrile Advantage

In the landscape of medicinal chemistry, the picolinonitrile (2-cyanopyridine) scaffold represents a privileged pharmacophore. Unlike generic pyridine derivatives, the electron-withdrawing nitrile group at the C2 position imparts unique electronic properties, functioning as a bioisostere for carbonyl or hydroxyl groups and facilitating critical hydrogen bonding within the ATP-binding pockets of kinases (e.g., VEGFR-2, HER-2, Pim-1) [1][2].

However, the assessment of these compounds requires a tailored approach. Picolinonitriles often exhibit poor aqueous solubility and can act as non-specific electrophiles if not properly characterized. This Application Note defines a rigorous, self-validating workflow to transition these compounds from chemical synthesis to validated biological leads.

Phase I: Compound Handling & Solubility (Critical Checkpoint)

The Failure Mode: Many picolinonitrile derivatives show false negatives in biological assays due to precipitation in aqueous media or false positives due to solvent toxicity.

Protocol: Solubilization & Stability
  • Stock Preparation: Dissolve the solid compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: If the compound contains a free amine or carboxylic acid, salt formation may be required for stability.

  • Visual Inspection: Vortex for 1 minute. The solution must be clear. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute the stock 1:1000 in culture medium to reach a 10 µM screening concentration (0.1% DMSO final).

    • Validation Step: Incubate this working solution at 37°C for 24 hours. Check for crystal formation under a microscope (40x). If crystals form, the biological data will be invalid.

Phase II: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) and Selectivity Index (SI).

Mechanistic Rationale

We utilize the MTT assay over ATP-based assays for primary screening because picolinonitrile derivatives often target mitochondrial function (ROS generation). MTT reduction relies on mitochondrial dehydrogenase enzymes, providing a direct readout of metabolic health [3].

Experimental Protocol

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

  • Control Cell Line: HDF (Human Dermal Fibroblasts) or MCF-10A (Normal Breast Epithelium) for selectivity.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

Workflow:

  • Seeding: Seed cells in 96-well plates. Optimization of density is crucial to avoid contact inhibition artifacts.

    • Adherent cells (e.g., A549): 5,000 cells/well.[2]

    • Fast-growing cells (e.g., HCT116): 3,000 cells/well.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of the picolinonitrile derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin or Cisplatin), Blank (Media only).

  • Exposure: Incubate for 48 or 72 hours . (24 hours is often insufficient for kinase inhibitors to induce apoptosis).

  • Development: Add 10 µL MTT (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals. Shake for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculate Cell Viability (%) =


.[3]

Table 1: Typical Sensitivity Profiles for Potent Picolinonitriles [4][5]

Cell LineTissue OriginTarget SensitivityPotency Threshold (IC50)
MCF-7 BreastEstrogen Receptor / PI3K< 5 µM
A549 LungEGFR / KRAS< 10 µM
HepG2 LiverMetabolic/ROS< 8 µM
HDF Dermal (Normal)Toxicity Control> 50 µM (Required)

Selectivity Index (SI): Calculated as


. An SI > 3 is considered a "hit"; SI > 10 is a drug candidate.

Phase III: Mechanistic Validation (Apoptosis & ROS)

Objective: Confirm that cytotoxicity is due to Programmed Cell Death (Apoptosis) and not necrotic lysis.

A. Annexin V-FITC / PI Flow Cytometry

Picolinonitriles often induce G2/M arrest or apoptosis via tubulin interference or kinase inhibition [6].

Protocol:

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound for 24 hours.
    
  • Harvest: Trypsinize cells (gentle action to prevent artificial membrane damage). Wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip). This is the hallmark of picolinonitrile efficacy.

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Toxic membrane rupture - undesirable).

B. ROS Generation (DCFH-DA Assay)

Many 2-cyanopyridine derivatives act by depleting glutathione or inhibiting antioxidant enzymes.

Protocol:

  • Treat cells for 12 hours (shorter timepoint to catch early oxidative stress).

  • Add 10 µM DCFH-DA probe. Incubate 30 min.

  • Wash with PBS.

  • Measure fluorescence (Ex/Em: 485/535 nm).

  • Result: A >2-fold increase in fluorescence vs. control indicates oxidative stress-mediated apoptosis.

Visualizations

Diagram 1: The Screening Workflow

This diagram outlines the decision logic for progressing a compound from synthesis to in vivo consideration.

Picolinonitrile_Workflow Synthesis Chemical Synthesis (Picolinonitrile Scaffold) Solubility Solubility Check (DMSO Stability) Synthesis->Solubility MTT_Assay Primary Screen (MTT) (Cancer vs. Normal) Solubility->MTT_Assay If Soluble Discard Discard / Redesign Solubility->Discard Precipitation Selectivity_Calc Calculate Selectivity Index (SI > 3?) MTT_Assay->Selectivity_Calc Mechanism Mechanistic Validation (Apoptosis/ROS) Selectivity_Calc->Mechanism Yes (SI > 3) Selectivity_Calc->Discard No (Toxic) Target_ID Target Engagement (Kinase Profiling/Docking) Mechanism->Target_ID InVivo In Vivo Models (Zebrafish/Xenograft) Target_ID->InVivo Validated Mode of Action

Caption: Decision matrix for the biological assessment of picolinonitrile derivatives.

Diagram 2: Mechanistic Pathways

This diagram illustrates how picolinonitrile derivatives typically induce cell death based on current literature [2][6].

Mechanism_Pathway Compound Picolinonitrile Derivative Kinase Kinase Inhibition (VEGFR2 / PI3K) Compound->Kinase ATP Competition Tubulin Tubulin Polymerization Compound->Tubulin Binding ROS ROS Generation (Oxidative Stress) Compound->ROS Mito Mitochondrial Dysfunction (ΔΨm) Kinase->Mito Signal Blockade Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis G2/M Arrest ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Caspase->Apoptosis

Caption: Dual-mechanism of action: Kinase inhibition and ROS-mediated mitochondrial apoptosis.

References

  • BenchChem. (2025).[2][4][5] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. BenchChem.[2][4][5] Link

  • Wang, L., et al. (2023).[6] A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Link

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-nitroquinoline Derivatives. BenchChem.[2][4][5] Link

  • El-Dydamony, N. M., et al. (2022).[1] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.[4] Pharmaceuticals.[3][4][5][6][8] Link

  • Zhang, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.[6][9] Anti-Cancer Agents in Medicinal Chemistry.[3][4][5][6][8][9][10][11][12][13][14] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-((Dimethylamino)methyl)picolinonitrile

Ticket ID: SC-PYR-006 Status: Active Subject: Optimization and Troubleshooting for Scale-Up of 6-((Dimethylamino)methyl)picolinonitrile (CAS: 216957-28-1 / Generic Analogues) Executive Summary & Core Directive The "Golde...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PYR-006 Status: Active Subject: Optimization and Troubleshooting for Scale-Up of 6-((Dimethylamino)methyl)picolinonitrile (CAS: 216957-28-1 / Generic Analogues)

Executive Summary & Core Directive

The "Golden Route" for Scale-Up: For the scalable synthesis of 6-((Dimethylamino)methyl)picolinonitrile , the industry-standard approach involves the nucleophilic substitution (


) of 6-(chloromethyl)picolinonitrile  (or the bromomethyl analog) using dimethylamine (HNMe₂) .

While the chemistry appears simple, scaling this reaction (>100g to kg scale) introduces three critical failure modes:

  • Quaternary Ammonium Salt Formation: The product is a tertiary amine that can react with unconsumed alkyl halide starting material, forming an insoluble dimer.

  • Nitrile Hydrolysis: The 2-cyano group on the pyridine ring is electronically activated and highly susceptible to hydrolysis (to amide/acid) under aqueous basic conditions or high heat.

  • Exotherm Control: The addition of dimethylamine is significantly exothermic.

This guide addresses these specific engineering and chemical challenges.

Standard Operating Procedure (SOP) & Optimization

Phase 1: The Reaction (The "Make")

Q: Which solvent system is best for >50g scale? A: Tetrahydrofuran (THF) or Acetonitrile (MeCN) .

  • Why: You need a polar aprotic solvent to facilitate the

    
     mechanism.
    
  • Avoid: Alcohols (ethanol/methanol) can sometimes compete as nucleophiles (forming ethers) if the halide is very reactive, though they are often used for smaller batches.

  • Critical Tip: If using aqueous dimethylamine (40% aq.), ensure temperature is kept <10°C to minimize nitrile hydrolysis. Anhydrous HNMe₂ in THF (2.0 M) is preferred for purity but requires pressure-rated vessels.[1]

Q: What is the optimal stoichiometry to prevent dimerization? A: Use 2.5 to 3.0 equivalents of Dimethylamine.

  • Mechanism: The first equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the HCl/HBr generated.

  • The "Self-Quenching" Trap: If you run the reaction 1:1, the product (a base) will scavenge the acid, protonating itself and stopping the reaction (50% max conversion). Furthermore, low amine concentration encourages the product to attack the starting material (quaternization).

Phase 2: Work-up (The "Clean")

Q: How do I extract the product without hydrolyzing the nitrile? A: The product is a base. You must adjust pH carefully.

  • Quench: Remove excess HNMe₂ via vacuum or nitrogen sparge before adding water.

  • Partition: Add water and DCM (or MTBE).

  • pH Adjustment: The product will be in the organic layer if the pH is >9. However, do not use strong NaOH . Use saturated Na₂CO₃ or K₂CO₃ .

    • Reasoning: Strong hydroxide (OH⁻) at pH >12 attacks the nitrile carbon (activated by the pyridine nitrogen) rapidly. Carbonate is basic enough to free the amine but less nucleophilic toward the nitrile.

Visual Workflows

Figure 1: Reaction Logic & Process Flow

ReactionFlow Start Start: 6-(Chloromethyl) picolinonitrile Reaction Reaction Phase Maintain <10°C Monitor by HPLC Start->Reaction Reagent Reagent: HNMe2 (3.0 eq, THF, 0°C) Reagent->Reaction Check Conversion >98%? Reaction->Check Dimer Risk: Quaternary Ammonium Salt Reaction->Dimer Low HNMe2 conc. or High Temp Check->Reaction No (Add more HNMe2) Quench Quench: Sparge xs HNMe2 Add Sat. Na2CO3 Check->Quench Yes Workup Extraction: DCM/Water Dry (Na2SO4) Quench->Workup Product Final Product: 6-((Dimethylamino) methyl)picolinonitrile Workup->Product

Caption: Optimized process flow for minimizing dimerization and hydrolysis during scale-up.

Troubleshooting Guide (FAQ)

Issue: "I see a precipitate forming during the reaction."

Diagnosis: This is likely Dimethylamine Hydrochloride (the byproduct salt), which is normal. Differentiation:

  • White, fine powder: Likely HNMe₂·HCl. (Good).

  • Sticky, gummy solid: Likely the Bis-pyridinium quaternary salt (Bad). Solution: Take a small aliquot, add water. If it dissolves instantly and pH is neutral/acidic, it's the salt byproduct. If it remains insoluble or requires heating, it is the impurity.

  • Corrective Action: Increase solvent volume (dilution) and ensure agitation is vigorous.

Issue: "LCMS shows a mass of M+18 (Hydrolysis)."

Diagnosis: The nitrile (-CN) has hydrolyzed to the amide (-CONH₂).[1] Root Cause:

  • Reaction temperature rose >25°C while aqueous amine was present.

  • Work-up pH was too high (>12). Corrective Action:

  • Keep reaction at 0°C.

  • Switch from aqueous HNMe₂ to HNMe₂ in THF.

  • Use NaHCO₃ or Na₂CO₃ for work-up, never NaOH.

Issue: "Yield is low (<60%) despite full conversion."

Diagnosis: Product loss to the aqueous layer. Explanation: 6-((Dimethylamino)methyl)picolinonitrile is a polar molecule. At neutral pH, a significant portion may remain protonated (water-soluble). Corrective Action:

  • Ensure the aqueous layer pH is at least 9-10 before separation.[1]

  • Perform "salting out": Saturate the aqueous layer with NaCl to push the organic product into the organic layer.

  • Do not wash the organic layer with dilute acid (e.g., 1M HCl) or you will extract your product back into the water.

Data & Specifications

Table 1: Solvent Selection Matrix
SolventSuitabilityProsCons
THF High Excellent solubility; easy to strip; compatible with anhydrous HNMe₂.[1]Peroxide risk on storage; cost.
Acetonitrile High Fast reaction rates (polar aprotic); easy work-up.[1]Expensive on large scale.
Water Medium Green; cheap; dissolves byproduct salts.High hydrolysis risk ; difficulty extracting product.
Ethanol Low Cheap.Risk of ethoxy-substitution side reaction; difficult to remove traces.[1]
Table 2: Impurity Profile
Impurity NameOriginPrevention Strategy
Picolinamide Analog Hydrolysis of NitrileAvoid NaOH; Keep T < 10°C; Limit water.[1]
Bis-pyridinium Dimer Product reacting with SMMaintain high [HNMe₂] excess; Add SM to Amine (Inverse addition).
Picolinic Acid Full HydrolysisSame as amide; indicates severe conditions.

Advanced Logic: Impurity Diagnosis

ImpurityLogic Problem Problem Detected in LCMS/NMR MassCheck Check Mass Spectrum Problem->MassCheck M_plus_18 Mass = M + 18 (Amide) MassCheck->M_plus_18 Found M_plus_19 Mass = M + 19 (Acid) MassCheck->M_plus_19 Found M_dimer Mass = 2M + X (Dimer) MassCheck->M_dimer Found Sol_Hydrolysis Cause: Hydrolysis Fix: Lower Temp, Check Workup pH M_plus_18->Sol_Hydrolysis M_plus_19->Sol_Hydrolysis Sol_Dimer Cause: Alkylation Fix: Increase Amine Eq, Dilute Reaction M_dimer->Sol_Dimer

Caption: Decision tree for diagnosing reaction impurities based on Mass Spectrometry data.

References

  • Organic Syntheses, Coll.[2][3] Vol. 5, p. 303 (1973). Preparation of 2-Cyano-6-methylpyridine (Precursor synthesis).[1]Link

  • Santa Cruz Biotechnology. 6-(Dimethylamino)nicotinonitrile Product Data (Structural Analog).Link[4]

  • BenchChem Technical Guide. Stability of Picolinonitrile Derivatives under Basic Conditions.Link

  • Huo, C. et al. Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation.[1] Acta Chim. Slov. 2009, 56, 659–663.[5] (Discusses nitrile stability and cyanation). Link

  • US Patent 4,851,539. Process for the preparation of 2-cyanopyridine derivatives.[6] (Industrial conditions for handling cyanopyridines).[7] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Picolinonitrile Derivatives: A Guide for Researchers

Picolinonitrile, a pyridine ring functionalized with a nitrile group at the second position, and its related isomers like nicotinonitrile, represent a versatile and privileged scaffold in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Picolinonitrile, a pyridine ring functionalized with a nitrile group at the second position, and its related isomers like nicotinonitrile, represent a versatile and privileged scaffold in modern medicinal chemistry. The distinct electronic properties conferred by the nitrile group, including its capacity as a hydrogen bond acceptor and a bioisostere for key functional groups, have positioned these derivatives as promising candidates for the development of novel therapeutics.[1] This guide provides a comparative analysis of the diverse biological activities of picolinonitrile derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Picolinonitrile and its analogs have demonstrated significant potential as anticancer agents, primarily by inhibiting protein kinases and other crucial components of cancer cell signaling pathways.[1][2]

Mechanism of Action: Kinase Inhibition and Beyond

A prominent mechanism of action for many picolinonitrile derivatives is the inhibition of protein kinases that are often dysregulated in cancer.[1] For instance, certain nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase , a serine/threonine kinase involved in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 can trigger cell cycle arrest and induce apoptosis in cancerous cells.[1]

Furthermore, derivatives of nicotinamide have been engineered to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[1] Other picolinonitrile-based compounds have shown inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/mTOR pathway , a central signaling cascade that regulates cell growth, proliferation, and survival.[3][4] For example, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized as potent and orally bioavailable PI3K inhibitors.[5]

The following diagram illustrates the key signaling pathways targeted by picolinonitrile derivatives in cancer cells.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K mTOR mTOR PI3K->mTOR Cell Cycle Progression Cell Cycle Progression mTOR->Cell Cycle Progression PIM-1 PIM-1 Apoptosis Inhibition Apoptosis Inhibition PIM-1->Apoptosis Inhibition Picolinonitrile Derivatives Picolinonitrile Derivatives Picolinonitrile Derivatives->VEGFR-2 Inhibition Picolinonitrile Derivatives->PI3K Inhibition Picolinonitrile Derivatives->PIM-1 Inhibition

Caption: Key anticancer signaling pathways modulated by picolinonitrile derivatives.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative picolinonitrile derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Target(s)Reference
17p 2,4-dimorpholinopyrimidine-5-carbonitrileA2780 (Ovarian)N/API3Kα (IC50: 0.0318 µM)[3]
1g2a 2-phenylacrylonitrileHCT116 (Colon)0.0059Tubulin
10b pyrimidine-5-carbonitrileHepG2 (Liver)3.56EGFR[6]
8b pyrazole-acrylonitrileMCF7 (Breast)2.58N/A[7]
9c pyrazole-acrylonitrileA549 (Lung)1.65N/A[7]
12b morpholinopyrimidine-5-carbonitrileLeukemia SR0.10PI3K/mTOR[4]

N/A: Not available in the provided search results.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the picolinonitrile derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow A 1. Seed cells in 96-well plate B 2. Treat with picolinonitrile derivatives A->B C 3. Add MTT solution and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance at 570 nm D->E F 6. Calculate IC50 values E->F

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, picolinonitrile derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][8][9]

Spectrum of Activity

Cyanopyridine derivatives have demonstrated significant antimicrobial effects.[1] For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[10] The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. Some pyridine derivatives have also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[11]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected picolinonitrile and related pyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f)Staphylococcus aureusSimilar to Linezolid[10]
N-alkylated pyridine-based organic salts (66)Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[9]
N-alkylated pyridine-based organic salts (65, 61)Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[9]
Dodecanoic acid pyridines (1-3)B. subtilis, S. aureus, E. coliGood activity[9]
1H-imidazo[4,5-b]pyridine derivativesM. tuberculosis (MDR & XDR)0.05 - 1.5 µM[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the picolinonitrile derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Enzyme Inhibition: A Versatile Mechanism

The ability of picolinonitrile derivatives to inhibit various enzymes is a key contributor to their diverse biological activities.[12]

Types of Enzyme Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible.[13] Reversible inhibitors, which bind non-covalently, can be further categorized as:

  • Competitive: The inhibitor binds to the active site, competing with the substrate.[13][14]

  • Noncompetitive: The inhibitor binds to an allosteric site, a site other than the active site, and can bind to both the free enzyme and the enzyme-substrate complex.[13][14]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate complex at an allosteric site.[14]

  • Mixed: The inhibitor binds to an allosteric site and can bind to both the enzyme and the enzyme-substrate complex, but with different affinities.[14]

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.[13]

enzyme_inhibition_types cluster_reversible Reversible Inhibition A Competitive B Noncompetitive C Uncompetitive D Mixed E Irreversible Inhibition Inhibitor Inhibitor Inhibitor->A Inhibitor->B Inhibitor->C Inhibitor->D Inhibitor->E

Caption: Classification of enzyme inhibitors.

Picolinonitrile Derivatives as Enzyme Inhibitors

Picolinonitrile and its analogs have been shown to inhibit a wide array of enzymes, contributing to their therapeutic potential.[12] For example, as previously mentioned, they can inhibit kinases like PIM-1, VEGFR-2, and PI3K.[1][3] Additionally, some pyridine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[1] The nitrile group itself is an important pharmacophore that can enhance binding affinity to the target enzyme.[15][16]

Experimental Protocol: General Enzyme Inhibition Assay

Principle: The activity of an enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the rate of the enzymatic reaction under these conditions.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and a solution of the picolinonitrile derivative inhibitor.

  • Assay Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme solution, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of a product or the disappearance of the substrate. This is often done using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the reaction rate against the substrate concentration (for determining the mode of inhibition, e.g., using a Lineweaver-Burk plot) or plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

Picolinonitrile derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic tractability of the pyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[17] Future research should focus on elucidating the detailed mechanisms of action for novel derivatives, exploring their potential in combination therapies, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Identification of Pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights | Request PDF.
  • Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIV
  • 8.7: Enzyme Inhibition. Chemistry LibreTexts.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.

Sources

Comparative

Structural Validation of 6-((Dimethylamino)methyl)picolinonitrile: A Comparative Technical Guide

Executive Summary: The Case for Absolute Structure Determination In the development of neuroactive ligands and transition metal catalysts, 6-((Dimethylamino)methyl)picolinonitrile serves as a critical scaffold.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Structure Determination

In the development of neuroactive ligands and transition metal catalysts, 6-((Dimethylamino)methyl)picolinonitrile serves as a critical scaffold.[1] While high-field NMR (


H, 

C) and Mass Spectrometry (HRMS) are standard for routine characterization, they often fail to unambiguously resolve quaternary ammonium salt formation, specific tautomeric states, or subtle ring deformations induced by steric strain in the solid state.

This guide outlines the definitive validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" technique against spectroscopic alternatives, demonstrating why SC-XRD is indispensable for establishing the absolute structural integrity required for regulatory submission and publication.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the capabilities of SC-XRD with standard analytical techniques for this specific pyridine derivative.

Feature ValidatedSC-XRD (The Gold Standard) NMR (

H /

C / NOESY)
HR-MS (ESI/APCI)
Absolute Configuration Direct Determination. Maps electron density to atomic positions (

).
Inferred. Relies on scalar couplings (

) and through-space NOE correlations.
None. Provides mass-to-charge ratio only.
Protonation State Unambiguous. Directly locates hydrogen atoms on the basic dimethylamino nitrogen (if protonated).Ambiguous. Fast exchange in protic solvents can obscure acidic protons.Misleading. Ionization source often protonates the sample artificially.
Conformational Analysis Precise. Measures exact torsion angles (e.g., C

-C-N-C) in the solid state.
Averaged. Solution state represents a time-averaged ensemble of conformers.None.
Packing Interactions Detailed. Reveals

-

stacking and intermolecular H-bonds critical for solubility/bioactivity.
Indirect. Concentration-dependent shifts suggest aggregation but lack geometry.None.
Why SC-XRD Wins for This Molecule

6-((Dimethylamino)methyl)picolinonitrile contains two nitrogen centers: the pyridine ring nitrogen and the exocyclic amine.

  • Regiochemistry: Ensuring the dimethylamino group is at the 6-position (ortho) relative to the nitrogen, and not the 3, 4, or 5 positions, is trivial for XRD but requires complex HMBC/NOESY experiments in NMR.

  • Salt Formation: This molecule is a base. If isolated as a hydrochloride or fumarate salt, NMR might show a broad singlet for the N-H proton, but XRD will precisely measure the N-H bond distance (~0.88–1.00 Å) and the location of the counter-ion.

Experimental Protocol: Validating the Structure

To replicate this validation, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Objective: Grow a single crystal of dimensions


 mm.

Method A: Vapor Diffusion (Preferred for Neutral Ligand)

  • Dissolve 10 mg of pure compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or THF).

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing 5 mL of a "poor" solvent (e.g., Pentane or Hexane).

  • Cap the large jar tightly. As pentane diffuses into the DCM, solubility decreases, forcing crystallization.

  • Wait: 2–7 days at ambient temperature (

    
    ).
    

Method B: Slow Evaporation (Preferred for Salts)

  • Dissolve 15 mg of the salt form in Methanol/Ethanol (1:1).

  • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

  • Allow solvent to evaporate slowly over 5–10 days.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the dimethylamino group).

  • Resolution: 0.75 Å or better.

Phase 3: Structural Metrics for Validation

Compare your refined data against these standard values for picolinonitrile derivatives. Significant deviations (


) indicate structural anomalies or incorrect assignment.
ParameterAtoms InvolvedExpected Value (Å / °)Validation Criteria
Nitrile Bond Length C


N

Å
Must be linear (

).
Pyridine C-N C

- N


Å
Typical aromatic heterocycle length.
Exocyclic C-N C

- N


Å
Typical

C-N single bond.
Ring Planarity Pyridine RingRMS Deviation

Å
Ring must be essentially flat.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: The Validation Decision Tree

Caption: Logical pathway for selecting SC-XRD over NMR for definitive structural confirmation.

ValidationLogic Start Synthesized Product: 6-((Dimethylamino)methyl)picolinonitrile Solubility Is it crystalline? Start->Solubility NMR Run 1H/13C NMR Solubility->NMR No / Oil XRD_Path Proceed to SC-XRD Solubility->XRD_Path Yes (Solid) Ambiguity Ambiguity Detected? (Broad peaks, salt vs. free base?) NMR->Ambiguity Ambiguity->XRD_Path Yes (Critical) Final_Valid Absolute Structure CONFIRMED Ambiguity->Final_Valid No (Routine) XRD_Path->Final_Valid Direct Mapping

Diagram 2: Crystallographic Workflow

Caption: Step-by-step protocol from synthesis to CIF file generation.

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis S1 Vapor Diffusion (DCM / Pentane) S2 Crystal Selection (Polarized Light) S1->S2 D1 Mounting (MiTeGen Loop) S2->D1 D2 Diffraction (Mo-Kα, 100K) D1->D2 A1 Structure Solution (SHELXT) D2->A1 A2 Refinement (SHELXL) A1->A2

References

  • BenchChem. 6-((Dimethylamino)methyl)picolinonitrile Structure and Applications. Retrieved from

  • Grover, S. et al. (2019). An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. CrystEngComm, 21, 3284-3290. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.Link

  • NIST. Experimental Bond Lengths and Angles for Nitrile Derivatives.Link

  • Santa Cruz Biotechnology. 6-(Dimethylamino)nicotinonitrile - Product Data.[2]Link

Sources

Validation

assessing the selectivity of 6-((Dimethylamino)methyl)picolinonitrile for cancer cell lines

Publish Comparison Guide: Assessing the Selectivity of 6-((Dimethylamino)methyl)picolinonitrile for Cancer Cell Lines Part 1: Executive Summary & Technical Context 6-((Dimethylamino)methyl)picolinonitrile (CAS 135472-49-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Selectivity of 6-((Dimethylamino)methyl)picolinonitrile for Cancer Cell Lines

Part 1: Executive Summary & Technical Context

6-((Dimethylamino)methyl)picolinonitrile (CAS 135472-49-0) is a versatile pyridine-2-carbonitrile scaffold. While historically utilized as a chelating ligand in neurodegenerative research (modulating metal-Aβ aggregation), its structural core—a nitrile warhead adjacent to a pyridine ring—classifies it as a potential cysteine protease inhibitor (specifically Cathepsins) and a metallo-interactor .

In oncology, the upregulation of cysteine cathepsins (Cathepsin B, K, L, S) drives metastasis and invasion. However, the clinical failure of broad-spectrum inhibitors (due to off-target toxicity) necessitates rigorous selectivity profiling. This guide outlines the protocol to assess the selectivity of 6-((Dimethylamino)methyl)picolinonitrile (hereafter 6-DMPN ) against cancer cell lines, distinguishing its efficacy from off-target metal stripping or broad proteotoxicity.

Part 2: Mechanism of Action & Selectivity Challenges

To assess selectivity, one must understand the dual-mode reactivity of 6-DMPN:

  • Electrophilic Trap (Cysteine Proteases): The nitrile carbon is susceptible to nucleophilic attack by the active site thiolate of cysteine proteases, forming a reversible thioimidate adduct. Selectivity depends on the fit of the "P2/P3" substituents (the dimethylaminomethyl group) into the enzyme's S2/S3 pockets.

  • Metal Chelation: The pyridine nitrogen and the nitrile (or its hydrolysis product) can chelate divalent cations (

    
    , 
    
    
    
    ), potentially inhibiting metalloenzymes (e.g., MMPs) or disrupting cellular redox homeostasis.

The Selectivity Challenge: Does 6-DMPN kill cancer cells via specific protease inhibition (desirable) or by indiscriminate metal stripping/toxicity (undesirable)?

Visualizing the Mechanism (DOT Diagram)

Mechanism Compound 6-DMPN (Electrophile) Reaction Thioimidate Formation Compound->Reaction Specific Binding Chelation Metal Stripping Compound->Chelation Non-specific Target Cysteine Protease (Cathepsin K/L/S) Target->Reaction Cys-SH Attack OffTarget Metalloenzymes (Zn2+ Dependent) OffTarget->Chelation Loss of Cofactor Outcome1 Anti-Metastatic Effect Reaction->Outcome1 Inhibition Outcome2 General Toxicity Chelation->Outcome2 Cell Death

Caption: Dual-pathway mechanism showing specific protease inhibition (Target) versus non-specific metal chelation (Off-Target).

Part 3: Comparative Analysis

When validating 6-DMPN, it must be benchmarked against established agents to normalize data for potency and specificity.

Table 1: Comparative Profile of 6-DMPN vs. Standard Alternatives

Feature6-DMPN (Evaluated Probe)Odanacatib (Benchmark Control)E-64 (Broad Control)Clioquinol (Metal Control)
Primary Class Picolinonitrile ScaffoldCathepsin K Inhibitor (Picolinonitrile)Epoxysuccinate8-Hydroxyquinoline
Binding Mode Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Irreversible AlkylationMetal Chelation
Selectivity Unknown/Moderate (Requires Profiling)High (Cathepsin K > L/S)Low (All Cysteine Proteases)Low (Zn/Cu Ionophore)
Cancer Utility Potential Lead / ProbeAnti-metastatic (Bone)Research Tool OnlyAnti-proliferative
Key Risk Metal toxicity masking specific inhibitionSkin toxicity (Clinical adverse event)No therapeutic windowNeurotoxicity

Part 4: Experimental Protocols for Selectivity Assessment

To rigorously validate 6-DMPN, follow this three-tiered screening workflow.

Protocol 1: Biochemical Selectivity (Enzymatic Panel)

Objective: Determine the


 or 

against a panel of proteases to establish intrinsic selectivity.
  • Reagents: Recombinant human Cathepsins B, K, L, S (R&D Systems); Fluorogenic substrate Z-Phe-Arg-AMC (Bachem).

  • Buffer: 50 mM Sodium Acetate pH 5.5, 2.5 mM DTT, 2.5 mM EDTA (Crucial: EDTA suppresses metal effects, isolating protease inhibition).

  • Workflow:

    • Incubate enzyme (5 nM) with 6-DMPN (0.1 nM – 10 µM) for 30 min at RT.

    • Add Substrate (20 µM).

    • Measure Fluorescence (

      
      ) kinetically for 20 min.
      
  • Validation: If

    
     shifts significantly (>10x) when EDTA is removed, the compound acts via metal interference, not specific binding.
    
Protocol 2: Cellular Selectivity (Differential Cytotoxicity)

Objective: Assess the therapeutic window between cancer cells and normal fibroblasts.

  • Cell Lines:

    • Cancer: MDA-MB-231 (Triple-negative breast, high Cathepsin B/L), PC-3 (Prostate).

    • Normal: HUVEC (Endothelial), MCF-10A (Epithelial control).

  • Method (CellTiter-Glo):

    • Seed cells (3,000/well) in 96-well plates. Adhere overnight.

    • Treat with 6-DMPN (8-point dilution) for 72h.

    • Control Arm: Treat parallel plates with Odanacatib (positive control) and Doxorubicin (toxicity control).

  • Data Analysis: Calculate Selectivity Index (SI):

    
    
    
    • Target: SI > 5.0 indicates acceptable selectivity.

Protocol 3: Target Engagement (Activity-Based Protein Profiling - ABPP)

Objective: Prove 6-DMPN binds the active site in live cells.

  • Probe: DCG-04 (Biotinylated E-64 analog that binds active cysteine proteases).

  • Workflow:

    • Treat live MDA-MB-231 cells with 6-DMPN (1 µM, 10 µM) for 2h.

    • Lyse cells (pH 5.5 buffer).

    • Add DCG-04 (1 µM) to lysate for 1h (competes for the active site).

    • Perform Streptavidin-Western Blot.

  • Interpretation: Disappearance of the Cathepsin bands (25-30 kDa) indicates 6-DMPN successfully occupied the active site, preventing DCG-04 binding.

Part 5: Workflow Visualization

Workflow Start Start: 6-DMPN Assessment Step1 Biochemical Screen (+/- EDTA) Start->Step1 Decision1 Is IC50 < 1µM? Step1->Decision1 Step2 Cellular Toxicity (Cancer vs Normal) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Weak Binder) Decision2 Selectivity Index > 5? Step2->Decision2 Step3 Target Engagement (Competitive ABPP) Decision2->Step3 Yes Decision2->Fail No (Toxic) Pass Validated Lead Step3->Pass Competition Observed Step3->Fail No Competition

Caption: Step-by-step decision tree for validating the selectivity of 6-DMPN in cancer models.

References

  • BenchChem. "6-((Dimethylamino)methyl)picolinonitrile Product Information." BenchChem Chemical Database. Accessed October 2023. Link

  • PubChem. "Compound Summary: Picolinonitrile Derivatives." National Library of Medicine. Link

  • Turk, V., et al. "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA), 2012. (Foundational mechanism of cysteine protease inhibition). Link

  • Gauthier, J.Y., et al. "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2008. (Reference for Picolinonitrile class behavior). Link

Comparative

Evaluating the Stability of 6-((Dimethylamino)methyl)picolinonitrile Under Physiological Conditions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) under physiological conditions is a critical dete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) under physiological conditions is a critical determinant of its therapeutic potential. Unstable compounds can lead to a cascade of undesirable outcomes, including loss of efficacy, formation of toxic degradation products, and unpredictable pharmacokinetic profiles. This guide provides a comprehensive framework for evaluating the stability of 6-((Dimethylamino)methyl)picolinonitrile, a compound of interest in medicinal chemistry, by presenting a detailed experimental protocol and comparing its potential stability profile against a structural analog, 6-(Aminomethyl)picolinonitrile.

Introduction: The Significance of Preclinical Stability Assessment

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic and safety profiles. A molecule's stability in the physiological environment (pH 7.4, 37°C) directly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Early and robust assessment of stability is therefore not merely a regulatory requirement but a cornerstone of efficient drug development, enabling researchers to identify and address liabilities before significant resources are invested. Forced degradation studies, which involve exposing the compound to more extreme conditions than it would typically encounter, are instrumental in elucidating potential degradation pathways and developing stability-indicating analytical methods.[1][2]

Chemical Scrutiny: Potential Liabilities of 6-((Dimethylamino)methyl)picolinonitrile

The structure of 6-((Dimethylamino)methyl)picolinonitrile presents two primary moieties susceptible to degradation under physiological conditions: the nitrile group and the dimethylaminomethyl substituent.

  • Hydrolysis of the Picolinonitrile Moiety: The nitrile group can undergo hydrolysis to form a carboxylic acid.[3] This transformation can be catalyzed by acidic or basic conditions and potentially by esterase enzymes present in plasma.

  • Metabolism of the Dimethylaminomethyl Group: The dimethylamino group is a common site for metabolic modification, primarily through N-demethylation by cytochrome P450 enzymes in the liver, leading to the formation of the corresponding secondary and primary amines.[4]

A Framework for Stability Evaluation: Experimental Design and Protocols

To rigorously assess the stability of 6-((Dimethylamino)methyl)picolinonitrile, a multi-pronged approach encompassing both chemical and metabolic stability is essential.

Experimental Workflow

The following diagram outlines the key stages of the stability assessment process.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation under Physiological Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solutions of Test Compounds Incubate Incubate at 37°C in: - Phosphate-Buffered Saline (pH 7.4) - Human Plasma Prep->Incubate Introduce to incubation medium QC_Prep Prepare Quality Control Samples LCMS Analyze by LC-MS/MS QC_Prep->LCMS Validate Assay Timepoints Collect Samples at 0, 1, 2, 4, 8, 24 hours Incubate->Timepoints Quench Quench Reaction (e.g., with acetonitrile) Timepoints->Quench Quench->LCMS Degradation Calculate % Degradation vs. Time LCMS->Degradation HalfLife Determine Half-life (t½) Degradation->HalfLife Compare Compare Stability Profiles HalfLife->Compare

Caption: Experimental workflow for evaluating compound stability.

Detailed Experimental Protocols

Protocol 1: Hydrolytic Stability in Phosphate-Buffered Saline (PBS)

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 6-((Dimethylamino)methyl)picolinonitrile and the comparator, 6-(Aminomethyl)picolinonitrile, in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation:

    • Spike the stock solution into pre-warmed PBS (37°C) to a final concentration of 10 µM.

    • Incubate the samples in a shaking water bath at 37°C.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate any salts and transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½).

Protocol 2: Metabolic Stability in Human Plasma

  • Preparation of Solutions:

    • Use the same 10 mM stock solutions as in the hydrolytic stability assay.

    • Thaw pooled human plasma at 37°C.

  • Incubation:

    • Spike the stock solution into the pre-warmed human plasma to a final concentration of 1 µM.

    • Incubate the samples in a shaking water bath at 37°C.

  • Sampling and Analysis:

    • Withdraw aliquots at the same specified time points.

    • Quench the reaction by adding three volumes of cold acetonitrile with an internal standard to precipitate plasma proteins.

    • Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the hydrolytic stability assay, quantify the remaining parent compound and calculate the half-life.

Comparative Analysis: 6-((Dimethylamino)methyl)picolinonitrile vs. 6-(Aminomethyl)picolinonitrile

A direct comparison with a structurally related compound provides valuable context for interpreting the stability data. For this guide, we will consider the hypothetical stability of 6-((Dimethylamino)methyl)picolinonitrile against 6-(Aminomethyl)picolinonitrile.

Anticipated Degradation Pathways

The primary difference between the two molecules is the presence of two methyl groups on the amine. This structural variation can influence both electronic and steric factors, potentially leading to different stability profiles.

Degradation_Pathways cluster_compound1 6-((Dimethylamino)methyl)picolinonitrile cluster_compound2 6-(Aminomethyl)picolinonitrile cluster_products Potential Degradation Products C1 6-((Dimethylamino)methyl)picolinonitrile Nitrile Hydrolysis N-Demethylation P1 6-(Aminomethyl)picolinic Acid C1:f1->P1 P2 6-((Methylamino)methyl)picolinonitrile C1:f2->P2 C2 6-(Aminomethyl)picolinonitrile Nitrile Hydrolysis No N-Demethylation C2:f1->P1 P3 6-(Aminomethyl)picolinonitrile P2->P3 Further N-Demethylation

Caption: Potential degradation pathways of the test compounds.

Hypothetical Comparative Stability Data

The following table presents a hypothetical outcome of the stability studies, illustrating how the data could be structured for a clear comparison.

CompoundHalf-life (t½) in PBS (pH 7.4)Half-life (t½) in Human PlasmaPrimary Degradation Pathway
6-((Dimethylamino)methyl)picolinonitrile > 24 hours4.5 hoursN-Demethylation
6-(Aminomethyl)picolinonitrile > 24 hours> 12 hoursNitrile Hydrolysis (slow)

Interpretation and Causality: Understanding the 'Why'

In our hypothetical scenario, 6-((Dimethylamino)methyl)picolinonitrile exhibits significantly lower stability in human plasma compared to PBS, suggesting that its degradation is primarily enzyme-mediated. The shorter half-life compared to 6-(Aminomethyl)picolinonitrile points towards the dimethylamino group as the primary site of metabolic vulnerability, likely through cytochrome P450-mediated N-demethylation. The greater stability of the primary amine in 6-(Aminomethyl)picolinonitrile in plasma suggests it is a poorer substrate for the relevant metabolic enzymes. Both compounds are hydrolytically stable in PBS, indicating that the nitrile group is relatively robust under non-enzymatic physiological pH.

This type of analysis, grounded in experimental data, allows researchers to make informed decisions. For instance, if the observed metabolic instability of 6-((Dimethylamino)methyl)picolinonitrile is a concern, medicinal chemists could explore strategies to block the site of metabolism, such as replacing the methyl groups with larger alkyl groups or incorporating electron-withdrawing groups to reduce the nucleophilicity of the nitrogen atom.

Conclusion: A Roadmap to De-risking Drug Candidates

The evaluation of a compound's stability under physiological conditions is a critical, data-driven process that informs the progression of a drug discovery project. By employing systematic and well-validated in vitro assays, researchers can gain a clear understanding of a molecule's potential liabilities. The comparative approach, pitting a novel compound against a structurally related analog, provides invaluable context and strengthens the rationale for subsequent optimization efforts. The methodologies and insights presented in this guide offer a robust framework for de-risking drug candidates and accelerating the development of new therapeutics.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. (2025). MDPI. [Link]

  • Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. (2022). Frontiers in Pharmacology. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • The stability of 65 biochemistry analytes in plasma, serum, and whole blood. (2024). PubMed. [Link]

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2014). PubMed. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. (n.d.). Shimadzu. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. (2019). FDA. [Link]

  • Metabolic Changes of Drugs and Related Organic Compounds. (2019). SlideShare. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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